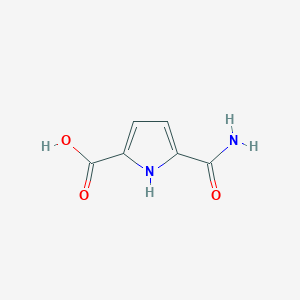

5-carbamoyl-1H-pyrrole-2-carboxylic acid

Description

Historical Context and Evolution of Pyrrole (B145914) Scaffold Chemistry

The journey of the pyrrole scaffold began in 1857, when it was first isolated from bone pyrolysis. scitechnol.com Its clinical and biological relevance became evident with the discovery that it forms the fundamental structural unit of essential biological pigments like heme (a component of hemoglobin) and chlorophyll. scitechnol.comresearchgate.net This five-membered nitrogen-containing heterocycle is also a key component of vitamin B12, bile pigments such as bilirubin, and a wide array of naturally occurring alkaloids and bioactive compounds. researchgate.netnih.gov

The inherent biological significance of the pyrrole ring spurred the development of numerous synthetic methodologies throughout the late 19th and 20th centuries. Landmark discoveries like the Hantzsch, Knorr, and Paal-Knorr syntheses provided chemists with foundational tools to construct substituted pyrroles. wikipedia.orgpharmaguideline.comwikipedia.org These classical methods, along with more modern approaches, have enabled the creation of vast libraries of pyrrole derivatives. nih.gov

The evolution of pyrrole chemistry has been driven by its remarkable versatility as a pharmacophore—a molecular feature responsible for a drug's pharmacological activity. nih.govresearchgate.net Today, the pyrrole scaffold is a common motif in a plethora of synthetic drugs with applications spanning antibacterial, antiviral, anticancer, and anti-inflammatory therapies. nih.govresearchgate.netrsc.org Its continued prevalence in drug discovery underscores the enduring importance of this foundational heterocyclic system. nih.gov

Significance of Carbamoyl-Pyrrole Carboxylic Acids in Chemical Biology

The specific combination of carbamoyl (B1232498) and carboxylic acid groups on a pyrrole ring, as seen in 5-carbamoyl-1H-pyrrole-2-carboxylic acid, is of significant interest in chemical biology. The pyrrole-carboxamide moiety is a structural fragment found in several natural products, including marine alkaloids, and in synthetic compounds with potent biological activity. researchgate.net For instance, derivatives of pyrrole-2-carboxamide have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for developing new treatments against drug-resistant tuberculosis. nih.govacs.org

The hydrogen atoms on the pyrrole nitrogen and the carboxamide group are often crucial for biological potency, as they can participate in hydrogen bonding with target proteins. nih.govacs.org The carboxylic acid group adds another layer of functionality. It is a key pharmacophore in its own right and can improve properties such as solubility and metabolic stability. nih.gov Furthermore, the presence of both an acidic (carboxylic acid) and an amide (carbamoyl) group allows the molecule to engage in multiple types of non-covalent interactions, which is a desirable feature in drug design.

Derivatives containing the pyrrole-carboxamide structure have been explored for a range of therapeutic applications, including as anticancer agents that inhibit enzymes like EZH2 (Enhancer of zeste homolog 2) and as agrochemical fungicides. researchgate.netrsc.org The dual functionality of carbamoyl-pyrrole carboxylic acids makes them attractive starting points for generating novel bioactive compounds.

Overview of Key Research Areas for the Compound

The primary research application for this compound is as a specialized chemical intermediate. Its bifunctional structure makes it a valuable building block for the synthesis of more elaborate molecules in pharmaceutical and materials chemistry.

Key Research Applications:

Pharmaceutical Synthesis: The compound serves as a scaffold for creating novel drug candidates. The carboxylic acid can be converted into esters or amides, while the carbamoyl group can be modified or participate in molecular interactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs targeting a variety of diseases. nih.govrsc.org

Development of Bioactive Agents: Drawing from the known biological activities of related pyrrole-carboxamides and pyrrole-carboxylic acids, this compound is a logical precursor for developing new agents. Research has focused on pyrrole derivatives for antibacterial, antitubercular, and anticancer applications. nih.govnih.govrsc.org

Materials Science: Pyrrole-containing compounds, particularly those with functional groups like carboxylic acids, are used in the development of polymers and other materials. For example, poly(pyrrole-2-carboxylic acid) has been synthesized for potential applications in nanotechnology. rsc.org The functional groups on this compound could be leveraged to create functionalized polymers with specific properties.

Table 1: Key Synthetic Methods for the Pyrrole Scaffold This table is interactive. You can sort and filter the data.

| Synthesis Name | Key Reactants | Description |

|---|---|---|

| Paal-Knorr Synthesis | 1,4-dicarbonyl compounds, ammonia/primary amines | A widely used method for forming substituted pyrroles through condensation. researchgate.netpharmaguideline.com |

| Hantzsch Synthesis | β-ketoesters, ammonia/primary amines, α-haloketones | A classic reaction that assembles the pyrrole ring from three components. wikipedia.orgpharmaguideline.com |

| Knorr Synthesis | α-amino ketones, activated methylene (B1212753) compounds | A condensation reaction between an α-amino ketone and a compound with a methylene group adjacent to a carbonyl. pharmaguideline.comwikipedia.org |

| Barton-Zard Synthesis | Isocyanoacetate, nitroalkene | Involves the addition of an isocyanoacetate to a nitroalkene followed by cyclization. pharmaguideline.comwikipedia.org |

Table 2: Properties of this compound and Related Compounds This table is interactive. You can sort and filter the data.

| Compound Name | Molecular Formula | Key Structural Features | Significance/Application Area |

|---|---|---|---|

| This compound | C₆H₆N₂O₃ | Pyrrole ring with a C2-carboxylic acid and a C5-carbamoyl group. | Chemical intermediate, scaffold for drug discovery. |

| Pyrrole-2-carboxylic acid | C₅H₅NO₂ | Pyrrole ring with a C2-carboxylic acid. | Precursor in synthesis, studied for polymer formation and spectroscopic properties. rsc.orgacs.org |

| Pyrrole-2-carboxamide | C₅H₆N₂O | Pyrrole ring with a C2-carboxamide group. | Structural motif in bioactive natural products and synthetic drugs (e.g., anti-TB agents). researchgate.netnih.govacs.org |

| 4-acetamide-pyrrole-2-carboxylic acid | C₇H₈N₂O₃ | Pyrrole ring with C2-carboxylic acid and C4-acetamide group. | A biosynthetic intermediate for certain natural products. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-carbamoyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5(9)3-1-2-4(8-3)6(10)11/h1-2,8H,(H2,7,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZWDKZETVFCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301236124 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820641-87-9 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-(aminocarbonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820641-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Chemical Modifications

Established Synthetic Routes for 5-carbamoyl-1H-pyrrole-2-carboxylic acid

The construction of the this compound scaffold can be approached through several synthetic strategies, each with its own set of advantages and challenges. These routes often involve the formation of the pyrrole (B145914) ring as a key step, followed by or incorporating the introduction of the carbamoyl (B1232498) and carboxylic acid functionalities.

Acid-Catalyzed Hydrolysis Approaches

One potential pathway to this compound involves the acid-catalyzed hydrolysis of a dinitrile or a cyano-ester precursor. In this hypothetical approach, a pyrrole ring bearing a nitrile group at the 5-position and an ester or another nitrile at the 2-position would be subjected to acidic conditions. The hydrolysis of the nitrile at the 5-position would yield the desired carbamoyl group, while the functional group at the 2-position would be hydrolyzed to the carboxylic acid. The reactivity of each group would need to be carefully controlled to achieve the desired outcome. For instance, partial hydrolysis of a dinitrile precursor, 5-cyano-1H-pyrrole-2-carbonitrile, under controlled acidic conditions could theoretically yield the target molecule.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis of pyrrole carboxylic acids has been successfully demonstrated using continuous flow reactors. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, utilizing the Hantzsch pyrrole synthesis followed by in situ hydrolysis of a tert-butyl ester. A similar strategy could be envisioned for this compound, where the appropriate starting materials are introduced into a microreactor to form the pyrrole ring, followed by a subsequent in-line hydrolysis or amidation step to generate the final product. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity.

Enzymatic Carbamoylation and Biocatalytic Strategies

Biocatalysis presents an environmentally friendly and highly selective alternative for the synthesis of complex organic molecules. While specific enzymatic carbamoylation of a pyrrole-2-carboxylic acid precursor to directly yield this compound has not been extensively documented, the enzymatic synthesis of pyrrole-2-carboxylic acid itself is known. Enzymes from the UbiD family, for example, can catalyze the carboxylation of pyrrole. It is conceivable that a chemoenzymatic approach could be developed, where a biocatalyst is used to selectively introduce a functional group that can then be chemically converted to the carbamoyl moiety.

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound, namely the carboxylic acid and the carbamoyl group, as well as the pyrrole ring itself, offer multiple sites for chemical modification. These derivatization strategies are crucial for exploring the structure-activity relationships of this compound in various applications.

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position is a prime target for derivatization through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The choice of alcohol can be varied to produce a library of esters with different alkyl or aryl groups.

| Reaction | Reagents | Product | Key Features |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Methyl/Ethyl 5-carbamoyl-1H-pyrrole-2-carboxylate | Equilibrium-driven reaction, often requires excess alcohol. |

Amidation: The carboxylic acid can also be converted to a wide range of amides by reaction with primary or secondary amines. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or phosphonium (B103445) salts. google.comnih.gov

| Amidation Coupling Agents | Example | Typical Conditions |

| Carbodiimides | EDC | In the presence of an additive like HOBt or DMAP. |

| Phosphonium Salts | BOP reagent | In the presence of a non-nucleophilic base. |

| Alkyltriphosphonate Anhydrides | T3P® | Effective for forming amide bonds. google.com |

Electrophilic Substitution and Halogenation of the Pyrrole Ring

Halogenation: The introduction of halogen atoms onto the pyrrole ring can significantly alter the electronic and biological properties of the molecule. Halogenation of substituted pyrroles has been achieved using various reagents. For example, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are common reagents for chlorination and bromination, respectively. nih.gov

| Halogenating Agent | Halogen Introduced | Typical Conditions |

| N-Chlorosuccinimide (NCS) | Chlorine | Often in a polar aprotic solvent. |

| N-Bromosuccinimide (NBS) | Bromine | Can be initiated by light or a radical initiator. |

| Selectfluor® | Fluorine | An electrophilic fluorinating agent. nih.gov |

The precise conditions and regioselectivity of halogenation on this compound would need to be determined experimentally, taking into account the deactivating nature of the existing substituents.

N-Substitution and Ring Annulation Reactions

The ability to functionalize the nitrogen atom of the pyrrole ring and to construct fused ring systems is pivotal for the diversification of the this compound scaffold, enabling the synthesis of a wide array of analogs with potentially enhanced or novel biological activities.

N-Substitution Reactions:

The introduction of substituents at the N1 position of the pyrrole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect its pharmacokinetic and pharmacodynamic profile. While direct N-alkylation of this compound can be challenging due to the presence of two acidic protons (on the carboxylic acid and the pyrrole nitrogen) and the deactivating effect of the electron-withdrawing groups, synthetic strategies often employ esterified or otherwise protected forms of the carboxylic acid to facilitate selective N-functionalization.

Methodologies for N-alkylation of related pyrrole-2,5-dicarboxylic acid derivatives have been developed, which can be adapted for the target molecule. These methods often involve the use of a base to deprotonate the pyrrole nitrogen, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to avoid competing reactions and achieve high yields. For instance, the use of milder bases like potassium carbonate can favor N-alkylation over deprotonation of other acidic protons in the molecule.

Recent research has also explored the N-functionalization of 4-amino-2-(trifluoromethyl)-1H-pyrroles using various alkyl halides. The selectivity of these reactions was found to be highly dependent on the nature of the alkylating agent and the reaction conditions, yielding N-alkyl, N,N-dialkyl, or even N,C-diallyl products. These findings provide valuable insights into the complexities of N-substitution on electron-deficient pyrrole rings and can inform the development of selective N-functionalization strategies for this compound.

Ring Annulation Reactions:

Ring annulation reactions involving the this compound scaffold are instrumental in the construction of fused heterocyclic systems, which are prevalent in many biologically active natural products. These reactions can involve the intramolecular cyclization of appropriately functionalized N-substituted derivatives.

For example, N-alkylation with a bifunctional reagent can introduce a side chain capable of undergoing a subsequent intramolecular cyclization to form a new ring fused to the pyrrole core. The synthesis of pyrrolo[1,2-a]pyrazines, a class of compounds with diverse biological activities, can be envisioned starting from this compound. This would typically involve N-alkylation with a suitable precursor to an aminoethyl side chain, followed by intramolecular amide bond formation and subsequent cyclization.

Asymmetric Synthesis and Stereochemical Control in Analog Development

The introduction of chiral centers into analogs of this compound is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. Asymmetric synthesis and stereochemical control are therefore critical aspects of developing novel and effective therapeutic agents based on this scaffold.

Strategies for achieving stereochemical control in the synthesis of pyrrole derivatives can be broadly categorized into two approaches: the use of chiral auxiliaries and the application of chiral catalysts.

Chiral Auxiliary-Mediated Synthesis:

In this approach, a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral amine can be used in a Paal-Knorr reaction with a 1,4-dicarbonyl compound to produce an N-chiral pyrrole. A study on the synthesis of N-alkylpyrroles with a chiral substituent at the nitrogen atom utilized esters of amino acids as the source of chirality in an iodine-catalyzed Paal-Knorr reaction. researchgate.net This methodology could be adapted for the synthesis of chiral analogs of this compound.

The influence of chiral auxiliaries on the selectivity of intramolecular conjugate additions of pyrrole to N-tethered Michael acceptors has also been investigated. anu.edu.aunih.gov This approach allows for the stereoselective formation of fused ring systems containing a chiral center.

Catalytic Asymmetric Synthesis:

The use of chiral catalysts to control the stereochemistry of a reaction is a highly efficient and atom-economical approach. Chiral phosphoric acids have been successfully employed as catalysts in the asymmetric Paal-Knorr reaction of 3-aminoindolizines and 1,4-diketones to produce atropisomeric N-indolizinylpyrroles with excellent enantioselectivity. rsc.org

Furthermore, dirhodium tetracarboxylate-catalyzed asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole has been shown to proceed with high enantio- and diastereoselectivity. nih.gov This method provides a powerful tool for the direct introduction of a chiral substituent onto the pyrrole ring.

Total Synthesis of Complex Natural Products Featuring the Carbamoyl-Pyrrole Scaffold

The this compound motif is a key structural component of several families of complex marine natural products, most notably the pyrrole-imidazole alkaloids such as the oroidins and the ningalins, as well as the lamellarins. The total synthesis of these molecules represents a significant challenge to synthetic chemists and provides a platform for the development of novel synthetic methodologies.

The Oroidin (B1234803) Alkaloids:

The oroidin family of alkaloids, isolated from marine sponges, possesses a characteristic 2-aminoimidazole moiety linked to a pyrrole-2-carboxamide unit. Prominent members include oroidin, hymenidin, and the dimeric structures like palau'amine and the axinellamines. The total syntheses of these complex molecules often involve the late-stage introduction of the pyrrole-2-carboxamide moiety. rsc.org Various strategies have been employed for this crucial step, ranging from classical amide bond forming reactions to the de novo synthesis of the pyrrole ring. rsc.org The synthesis of palau'amine, a particularly complex member of this family, has been a long-standing challenge and its eventual total synthesis by Baran and coworkers was a landmark achievement in the field. nih.govnih.govacs.orgorganic-chemistry.org

The Ningalins:

The ningalins are another class of marine natural products that feature a polysubstituted pyrrole core. The total synthesis of ningalin D, the most complex member of this family, was achieved using a Diels-Alder strategy to construct the fully substituted pyrrole core. nih.govacs.orgnih.gov This synthesis highlights the power of pericyclic reactions in the efficient construction of complex heterocyclic systems.

The Lamellarins:

The lamellarins are a large family of marine alkaloids characterized by a 3,4-diarylpyrrole-2-carboxylic acid core, which is structurally related to the target compound of this article. Numerous total syntheses of various lamellarin alkaloids have been reported, showcasing a diverse range of synthetic strategies for the construction of the central polysubstituted pyrrole ring. These strategies include Hinsberg-type cyclocondensations, Suzuki cross-coupling reactions, and multi-component reactions. chim.itmdpi.com

The synthetic efforts towards these complex natural products not only provide access to these biologically important molecules for further study but also drive the development of new and innovative synthetic methods for the construction and functionalization of the carbamoyl-pyrrole scaffold.

Biosynthetic Pathways and Metabolic Transformation in Biological Systems

Enzymatic Formation Mechanisms Leading to Pyrrole-Carboxylic Acid Structures

No information available.

Role as a Biochemical Intermediate in Microbial Metabolism

No information available.

Regulation of Biosynthetic Enzymes and Gene Expression

No information available.

Catabolic Pathways and Degradation Mechanisms of Pyrrole-Carboxylic Acids

No information available.

Molecular Mechanisms of Biological Interaction and Biochemical Modulation

Enzyme Inhibition Kinetics and Mechanistic Elucidation

No studies detailing the enzyme inhibition kinetics or the specific mechanism of enzyme interaction for 5-carbamoyl-1H-pyrrole-2-carboxylic acid were identified. Research on related compounds, such as pyrrole-2-carboxylate (the parent molecule without the carbamoyl (B1232498) group), has shown it can act as a competitive inhibitor for enzymes like proline racemase by mimicking the substrate's transition state. wisc.edu However, no such kinetic data, including determination of inhibition constants (Kᵢ) or characterization of interaction models, is publicly available for the title compound.

Characterization of Reversible and Irreversible Inhibition

There is no available scientific literature that characterizes the nature of enzyme inhibition by this compound. Therefore, it is not known whether its interactions with any potential enzyme targets would be reversible or irreversible.

Allosteric Modulation and Active Site Binding Analysis

Information regarding whether this compound binds to the active site of an enzyme or acts as an allosteric modulator is not available. Computational or experimental studies to elucidate its binding mode at a molecular level have not been published.

Ligand-Receptor Binding Affinities and Selectivity Profiling

No data on the ligand-receptor binding affinities or selectivity profile for this compound could be located in the scientific literature. Studies on other, more complex pyrrole (B145914) derivatives have detailed their binding to specific receptors, such as cannabinoid receptors, but this information is not transferable to the title compound. ebi.ac.uknih.gov As such, binding constants (e.g., Kᵢ, Kd) and selectivity assays against a panel of receptors for this specific molecule are not documented.

Modulation of Intracellular Signaling Pathways and Cellular Processes

There is a lack of published research on the effects of this compound on intracellular signaling pathways or its influence on cellular processes. While a related compound, 1H-pyrrole-2,5-dicarboxylic acid, has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, a bacterial cell-to-cell communication process, no studies have investigated whether this compound modulates this or any other cellular signaling cascades (e.g., MAPK, NF-κB) in prokaryotic or eukaryotic cells. frontiersin.orgnih.gov

Molecular Interactions with Nucleic Acids and Proteins (beyond enzymes)

No studies were found that investigated the direct molecular interactions of this compound with non-enzymatic proteins or nucleic acids (DNA, RNA). Research has been conducted on different pyrrole-based molecules, such as dimers of 5-(aminomethyl)pyrrole-2-carboxylic acid, which have been shown to bind in the minor groove of DNA. researchgate.net However, no such interaction data exists for this compound.

Advanced Spectroscopic and Structural Characterization Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.

¹H (proton) and ¹³C (carbon-13) NMR spectra would reveal key information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) ring, the amide (-CONH₂) group, the carboxylic acid (-COOH) group, and the pyrrole N-H proton. The chemical shifts (δ, in ppm) of the ring protons would indicate their electronic environment, and their splitting patterns (multiplicity) would reveal the number of adjacent protons, governed by spin-spin coupling constants (J, in Hz).

¹³C NMR: The carbon NMR spectrum would display separate signals for each unique carbon atom, including the two carbonyl carbons (from the carboxylic acid and the carbamoyl (B1232498) group) and the carbons of the pyrrole ring. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment.

A hypothetical data table for these analyses is presented below.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H3 | - | - |

| H4 | - | - |

| NH (Pyrrole) | - | - |

| NH₂ (Amide) | - | - |

| OH (Acid) | - | - |

| C2 | - | - |

| C3 | - | - |

| C4 | - | - |

| C5 | - | - |

| C=O (Carboxylic Acid) | - | - |

| C=O (Carbamoyl) | - | - |

| Note: This table is for illustrative purposes only, as experimental data is not available. |

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and establishing the molecule's bonding framework.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity of protons on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of carbon signals for the C-H bonds in the pyrrole ring.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of "5-carbamoyl-1H-pyrrole-2-carboxylic acid" would be required. The diffraction pattern of X-rays passing through the crystal would be used to generate a three-dimensional electron density map, from which the atomic positions can be determined. This would confirm the planar structure of the pyrrole ring and the geometry of the carbamoyl and carboxylic acid substituents. Analysis of co-crystals, formed with other molecules, could reveal different packing arrangements and intermolecular interactions.

Interactive Data Table: Hypothetical Crystallographic Parameters

| Parameter | Hypothetical Value |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Note: This table is for illustrative purposes only, as experimental data is not available. |

The presence of hydrogen bond donors (N-H, O-H) and acceptors (C=O) in "this compound" suggests that strong intermolecular hydrogen bonds would be a dominant feature in its crystal lattice. X-ray diffraction analysis would precisely map these interactions, detailing how molecules connect to form dimers, chains, or more complex three-dimensional networks. This would be critical for understanding the compound's solid-state properties.

Mass Spectrometry (LC-MS, ESI-MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) and using a soft ionization technique like Electrospray Ionization (ESI-MS), would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous confirmation of the compound's molecular formula (C₆H₆N₂O₃).

Fragment Analysis: Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions would provide valuable information about the compound's structure. Expected fragmentation pathways could include the loss of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), or the carbamoyl group. Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and studying its conformational isomers. These methods are based on the principle that molecular bonds and groups of bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR absorption spectrum. Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light.

For this compound, its structure contains a pyrrole ring, a carboxylic acid group, and a primary amide (carbamoyl group). Each of these moieties exhibits characteristic vibrational frequencies that can be used for its identification and structural analysis. While specific experimental spectra for this exact compound are not widely published, the expected vibrational frequencies can be predicted based on data from similar compounds, such as pyrrole-2-carboxylic acid (PCA), and general spectroscopic principles. acs.org

The key functional groups and their expected vibrational frequencies are detailed below.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad absorption due to strong hydrogen bonding in dimers. libretexts.org |

| C=O stretch | 1710-1760 | The lower end of the range (around 1710 cm⁻¹) is typical for hydrogen-bonded dimers. libretexts.org | |

| C-O stretch | 1210-1320 | Often coupled with O-H in-plane bending. | |

| Carboxamide (Amide) | N-H stretch | 3100-3500 | Two bands may be visible for the primary amide (-NH₂), corresponding to symmetric and asymmetric stretching. |

| C=O stretch (Amide I) | 1630-1695 | This is a strong absorption band. libretexts.org | |

| N-H bend (Amide II) | 1550-1640 | In-plane bending vibration. | |

| Pyrrole Ring | N-H stretch | ~3300-3500 | Can overlap with amide N-H and carboxylic acid O-H absorptions. |

| C-H stretch (aromatic) | ~3100 | Typically appear as sharp peaks of medium intensity. |

This table presents predicted values based on general spectroscopic data for the constituent functional groups and analysis of related compounds. acs.orglibretexts.orglibretexts.org

Analysis of both IR and Raman spectra would provide a comprehensive vibrational profile of the molecule. The differences in selection rules for the two techniques mean that some vibrations may be strong in one spectrum and weak or absent in the other, offering complementary data for a complete structural assignment.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules. For the parent compound, pyrrole-2-carboxylic acid (PCA), DFT calculations at the B3LYP/6-311++G(d,p) level have been used to analyze its crystal and molecular structure. researchgate.net These studies show that the pyrrole (B145914) moiety significantly influences π-electron delocalization, which in turn affects the strength of intermolecular hydrogen bonds. researchgate.net

The introduction of a carbamoyl (B1232498) group at the 5-position, creating 5-carbamoyl-1H-pyrrole-2-carboxylic acid, is expected to further modulate the electronic landscape. The carbamoyl group, being an electron-withdrawing group, influences the charge distribution across the pyrrole ring. DFT and wavefunction-based analyses, such as Localized Orbital Locator (LOL) and Electron Localization Function (ELF), can provide a detailed map of electron density, highlighting regions prone to electrophilic or nucleophilic attack. tandfonline.com Such analyses are crucial for predicting the molecule's reactivity in chemical synthesis and its potential interactions with biological targets. For instance, DFT calculations have been successfully used to evaluate the formation and properties of various pyrrole derivatives, confirming their thermodynamic stability. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand and predict the interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein.

Derivatives of the pyrrole-2-carboxamide scaffold have been the subject of numerous docking studies to explore their potential as therapeutic agents. For example, pyrrole-2-carboxamides have been designed and docked into the active site of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for anti-tuberculosis drug development. nih.govnih.gov These studies revealed that the pyrrole-2-carboxamide core is vital for activity, with the amide hydrogens forming crucial hydrogen bonds with key residues like ASP645. nih.gov Similarly, docking studies of thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), an anticancer target, have helped elucidate their binding modes and guide the design of more potent inhibitors. nih.govrsc.orgresearchgate.netpreprints.org

Following docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, accounting for the flexibility of both the ligand and the protein. For carboxamide derivatives targeting enzymes like SARS-CoV-2 Mpro and LSD1, MD simulations have been used to confirm the stability of the docked poses and to analyze the dynamic behavior of the complex in a simulated physiological environment. nih.govresearchgate.netpreprints.orgnih.gov These simulations can reveal subtle conformational changes and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, thereby validating the docking results. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, described by molecular descriptors. QSAR is a powerful tool for rational drug design, enabling the prediction of the activity of novel compounds before their synthesis.

For derivatives containing the pyrrole carboxamide scaffold, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. In a study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, robust 3D-QSAR models were developed. nih.govresearchgate.netpreprints.org These models, which exhibited good predictive capabilities, generated contour maps that provided theoretical guidance for designing new inhibitors with enhanced activity by highlighting regions where steric, electrostatic, or hydrophobic modifications would be favorable. nih.govpreprints.org Similarly, field-based QSAR (FB-QSAR) has been used to design and predict the activity of N-pyrrole carboxylic acid derivatives as dual COX-1 and COX-2 inhibitors, demonstrating that steric, electrostatic, and hydrophobic fields significantly influence biological activity. nih.govacs.org

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational methods are also employed to predict spectroscopic properties and explore the conformational landscapes of molecules. For pyrrole-2-carboxylic acid, DFT calculations have been used to compute vibrational frequencies (IR and Raman). acs.org These theoretical predictions, when compared with experimental spectra, allow for a complete vibrational assignment for different conformers (s-cis and s-trans), providing a deeper understanding of the molecule's structure and bonding. acs.org

Conformational analysis, often performed through techniques like Potential Energy Surface (PES) scanning, is crucial for understanding the flexibility of a molecule and identifying its low-energy conformers. For a pyrrole-3-carboxamide derivative, conformational analysis using DFT predicted the lowest energy conformer by scanning the dihedral angle of a key bond. tandfonline.com Such studies are vital because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. The presence of both a carboxylic acid and a carbamoyl group in this compound introduces additional rotational bonds, making its conformational landscape more complex and a prime candidate for theoretical investigation.

In Silico Screening and Virtual Library Design Incorporating the Pyrrole Scaffold

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach significantly accelerates the discovery of hit and lead compounds.

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov Virtual libraries of compounds incorporating the pyrrole-2-carboxamide core can be designed and screened against various targets. For instance, a structure-guided strategy was used to design novel pyrrole-2-carboxamide inhibitors of MmpL3. nih.govnih.gov This involved using a pharmacophore model—an ensemble of steric and electronic features necessary for optimal molecular interactions—to screen for compounds that fit the active site of the target protein. nih.gov

Virtual screening can be performed using different methodologies, including ligand-based approaches (if the structure of the target is unknown but active ligands are) and structure-based approaches like molecular docking (if the 3D structure of the target is known). nih.govfrontiersin.org High-throughput virtual screening (HTVS) of large databases, followed by filtering based on drug-likeness criteria (like Lipinski's rule of five) and more rigorous docking protocols, is a common workflow to identify promising candidates for further experimental testing. frontierspartnerships.org This strategy has been applied to identify potential inhibitors for a wide range of targets, demonstrating the power of in silico screening in modern drug discovery. frontiersin.orgmdpi.com

Analytical Methodologies for Quantification and Detection in Research Matrices

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 5-carbamoyl-1H-pyrrole-2-carboxylic acid, offering robust methods for purity assessment and quantification. ijprajournal.commdpi.com Reversed-phase HPLC (RP-HPLC) is the most common modality, separating compounds based on their hydrophobicity. nih.gov Due to the polar nature of the carboxylic acid and carbamoyl (B1232498) groups, careful method development is required to achieve adequate retention and sharp peak shapes on non-polar stationary phases like C18.

Method parameters are optimized to ensure reliable separation from impurities and matrix components. The mobile phase typically consists of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com Adjusting the pH of the aqueous phase is critical; maintaining a pH below the pKa of the carboxylic acid group (~pH 2-4) suppresses its ionization, leading to increased retention on the reversed-phase column.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the pyrrole (B145914) ring possesses a chromophore that absorbs UV light. ijprajournal.com While the carboxyl group itself is a weak chromophore, the conjugated system of the pyrrole ring allows for detection, typically in the range of 200-300 nm. mdpi.comscispace.com For more complex matrices or trace-level quantification, coupling HPLC with mass spectrometry (LC-MS) provides superior sensitivity and selectivity. ijprajournal.comnih.gov

The table below outlines typical starting parameters for an RP-HPLC method for analyzing pyrrole carboxylic acids.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 or C8, 5 µm or 3 µm particle size | Standard for separating moderately polar organic molecules. Smaller particles offer higher resolution. |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Acidic modifier to suppress ionization of the carboxylic acid group, enhancing retention. sielc.com |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the analyte from the column. |

| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for separating mixtures with varying polarities, such as in impurity profiling. nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Typical flow rate for standard analytical HPLC columns. |

| Detection | UV at ~260-280 nm or Mass Spectrometry (MS) | The pyrrole ring provides UV absorbance. MS detection offers higher sensitivity and specificity. nih.gov |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and method sensitivity. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. ijprajournal.com However, this compound, with its polar functional groups (carboxylic acid and amide) and high melting point, is non-volatile. Therefore, direct analysis by GC-MS is not feasible.

To make the compound amenable to GC analysis, a derivatization step is necessary. This chemical modification converts the polar functional groups into less polar, more volatile derivatives. Common derivatization strategies for carboxylic acids include:

Esterification: The carboxylic acid is converted into a more volatile ester, often a methyl or ethyl ester, by reacting it with an alcohol in the presence of an acid catalyst.

Silylation: The active hydrogens on the carboxylic acid, amide, and pyrrole nitrogen are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process significantly reduces polarity and increases volatility.

Once derivatized, the compound can be separated on a GC column, typically a non-polar or medium-polarity capillary column, and detected by a mass spectrometer. GC-MS provides excellent chromatographic resolution and definitive structural information from the mass fragmentation patterns, making it highly suitable for identifying the compound in complex mixtures, provided a successful derivatization protocol is established. ijprajournal.com

Capillary Electrophoresis and Other Microseparation Techniques

Capillary Electrophoresis (CE) offers an alternative to chromatography for the analysis of charged species. nih.gov this compound can be readily analyzed by CE in its anionic (deprotonated) form at a pH above its pKa. Separation in CE is based on the differential migration of ions in an electric field, which is dependent on their charge-to-size ratio.

This technique provides very high separation efficiency, rapid analysis times, and requires minimal sample and solvent consumption. scispace.com Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed. In CZE, a buffer-filled capillary is used, and analytes are separated based on their electrophoretic mobilities. documentsdelivered.com The inclusion of certain additives in the buffer can reverse the electroosmotic flow, allowing for the rapid analysis of anions like the carboxylate form of the target compound.

Detection in CE is most commonly performed by UV absorbance, similar to HPLC. scispace.com Coupling CE with mass spectrometry (CE-MS) has also emerged as a powerful tool, providing high sensitivity and structural confirmation for acidic metabolites and related compounds in complex biological matrices. nih.govnih.gov

Spectrophotometric and Fluorometric Assay Development for Biochemical Studies

Spectrophotometric and fluorometric assays are often developed for high-throughput screening and enzymatic studies in biochemical research. Direct UV spectrophotometry can be used for quantification, leveraging the intrinsic UV absorbance of the pyrrole ring. ijprajournal.com However, this approach often suffers from low sensitivity and selectivity, as many other biological molecules absorb in the same UV region. scispace.com

For enhanced sensitivity and selectivity, fluorometric methods are preferred. Since this compound is not natively fluorescent, a derivatization step is required to attach a fluorescent tag to the molecule. The carboxylic acid group is a common target for such derivatization. Highly reactive and fluorescent labeling reagents can be used to convert the non-fluorescent carboxylic acid into a highly fluorescent ester. This approach allows for detection at much lower concentrations (femtomole levels) than is possible with UV absorbance. The development of such an assay would involve optimizing the derivatization reaction conditions (reagent concentration, reaction time, temperature, and pH) and the excitation/emission wavelengths for the resulting fluorescent product.

Advanced hyphenated techniques (e.g., LC-NMR, LC-SPE-NMR)

For the unambiguous structural elucidation of this compound, its metabolites, or impurities in complex mixtures, advanced hyphenated techniques are invaluable. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples the separation power of HPLC with the definitive structure-elucidating capability of NMR spectroscopy. researchgate.netmdpi.com

In an LC-NMR setup, the sample is first separated by an HPLC system. Eluted peaks of interest can be directed into the NMR spectrometer for analysis in one of several modes:

On-flow: NMR spectra are acquired continuously as the peak elutes from the column. This mode is suitable for highly concentrated analytes.

Stop-flow: The HPLC flow is stopped when the peak of interest is in the NMR detection cell, allowing for longer acquisition times and more advanced NMR experiments (e.g., 2D NMR) to be performed. mdpi.com

A significant enhancement to this technique is Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR). In this setup, after HPLC separation, the analyte peaks are trapped individually on small SPE cartridges. researchgate.net The trapped compounds can then be eluted from the cartridges with a fully deuterated solvent directly into the NMR spectrometer. This offline approach eliminates interfering signals from protonated HPLC solvents, significantly improves concentration and sensitivity (by 3-4 times over conventional LC-NMR), and allows for extended NMR acquisition times. mdpi.comresearchgate.net These techniques are exceptionally powerful for identifying unknown impurities or degradation products in pharmaceutical development without the need for time-consuming isolation and purification. ijprajournal.comresearchgate.net

Applications in Chemical Biology and Advanced Research Tool Development

Utilization as a Chemical Probe for Elucidating Biological Pathways

While direct studies on 5-carbamoyl-1H-pyrrole-2-carboxylic acid as a chemical probe are still developing, the utility of the pyrrole-carboxylic acid scaffold is well-documented in probing complex biological signaling pathways. A closely related compound, 1H-pyrrole-2,5-dicarboxylic acid , has been identified as an inhibitor of quorum sensing (QS) in the pathogenic bacterium Pseudomonas aeruginosa. frontiersin.orgnih.gov Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. frontiersin.orgnih.gov

The study on 1H-pyrrole-2,5-dicarboxylic acid demonstrated that this molecule could significantly reduce the production of QS-related virulence factors like pyocyanin (B1662382) and rhamnolipid and inhibit biofilm formation without affecting bacterial growth. frontiersin.orgnih.gov It was shown to downregulate the expression of key QS-related genes. frontiersin.orgnih.gov This application highlights the potential of the pyrrole-2-carboxylic acid core to serve as a chemical probe for dissecting and modulating intercellular communication pathways. The presence of the carbamoyl (B1232498) group in this compound offers an additional interaction point, which could be exploited to develop more potent or selective probes for QS or other biological pathways.

Another related compound, 1H-pyrrole-2-carboxylic acid , has also been shown to inhibit QS and virulence factors in P. aeruginosa by suppressing the expression of genes in the las and rhl QS systems. frontiersin.org

Table 1: Effect of 1H-pyrrole-2,5-dicarboxylic acid (PT22) on P. aeruginosa Virulence Factors

| Virulence Factor | Concentration of PT22 | % Inhibition |

|---|---|---|

| Pyocyanin | 1.00 mg/mL | 73.05% |

| Rhamnolipid | 1.00 mg/mL | Not specified |

| Biofilm Formation | 1.00 mg/mL | Significant reduction |

Data derived from studies on the related compound 1H-pyrrole-2,5-dicarboxylic acid. nih.gov

Scaffold Design for Combinatorial Library Synthesis and High-Throughput Screening

The pyrrole-2-carboxamide framework is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular core capable of binding to multiple biological targets. researchgate.netnih.gov This makes this compound an excellent starting point for the synthesis of combinatorial libraries—large collections of related but structurally distinct compounds. These libraries are essential for high-throughput screening (HTS), a process that rapidly tests thousands of compounds to identify "hits" with desired biological activity. nih.gov

The two functional groups of this compound can be independently modified:

The Carboxylic Acid: Can be converted into a wide variety of esters, amides, or other derivatives.

The Carbamoyl (Amide) Group: While less reactive, it can be modified, or its nitrogen can be substituted.

The Pyrrole (B145914) N-H: Can be alkylated or arylated to introduce further diversity.

This multi-point modification capability allows for the creation of extensive chemical libraries around the central pyrrole core. Research has demonstrated the successful solution-phase synthesis of a discovery library containing 178 tricyclic pyrrole-2-carboxamides, showcasing the scaffold's suitability for combinatorial chemistry. nih.gov Such libraries based on the pyrrole-2-carboxamide scaffold have been used to discover potent inhibitors for various targets, including mycobacterial membrane protein large 3 (MmpL3) for treating tuberculosis. nih.gov

Precursor in the Synthesis of Advanced Chemical Tools and Imaging Agents

The functional groups of this compound make it a valuable precursor for synthesizing more complex research tools, including molecular imaging agents. Positron Emission Tomography (PET) is a powerful imaging technique that requires molecules labeled with positron-emitting isotopes, such as carbon-11 (B1219553) or fluorine-18.

The synthesis of PET imaging agents often involves the late-stage introduction of these isotopes onto a precursor molecule. The carboxylic acid group on the pyrrole scaffold can serve as a handle for such modifications. For instance, it can be used in coupling reactions to attach a moiety already containing a radionuclide or a group amenable to radiolabeling (e.g., a bromo- or nitro-aromatic ring for subsequent nucleophilic substitution). Although not demonstrated specifically for this compound, analogous heterocyclic carboxylic acids have been successfully used as precursors for PET agents.

Furthermore, the scaffold can be derivatized to create fluorescent probes or biotinylated affinity probes. By coupling a fluorophore to the carboxylic acid, researchers can create tools to visualize the localization of the molecule or its binding partners within cells.

Role in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a modern drug discovery paradigm that starts with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.

This compound is an ideal candidate for an FBDD screening library. Its molecular weight is approximately 154.12 g/mol , which falls well within the typical range for fragments (usually <300 Da). scbt.com Its structure is rich in features that are valuable for establishing initial binding interactions:

Hydrogen Bond Donors: The pyrrole N-H, and the amide N-H₂.

Hydrogen Bond Acceptors: The carbonyl oxygen of the amide and both oxygens of the carboxylic acid.

Rigid Aromatic Core: The pyrrole ring provides a defined shape and orientation for these functional groups, reducing the entropic penalty of binding.

The pyrrole-carboxamide moiety is a known pharmacophore found in numerous bioactive natural products and synthetic compounds, further validating its potential as a high-quality fragment for initiating a drug discovery campaign. researchgate.netrsc.org

Design Principles for Prodrugs and Targeted Delivery Systems

A significant challenge in drug development is ensuring that an active compound reaches its target in the body, which often requires overcoming issues like poor solubility or low membrane permeability. The prodrug approach addresses this by masking a key functional group of a drug, which is later cleaved in vivo to release the active parent molecule. nih.gov

The carboxylic acid group of this compound is an excellent candidate for prodrug design. Carboxylic acids are often charged at physiological pH, which can limit their ability to cross cell membranes. By converting the carboxylic acid into an ester, its lipophilicity can be increased, potentially enhancing oral absorption and cell penetration. mdpi.com

Table 2: Potential Ester Prodrug Modifications for this compound

| Prodrug Ester Type | R-Group Example | Potential Advantage | Cleavage Mechanism |

|---|---|---|---|

| Simple Alkyl Ester | Methyl, Ethyl | Increased lipophilicity | Hydrolysis by esterases |

| Acyloxymethyl Ester | -CH₂OC(O)CH₃ | Enhanced solubility and permeability | Sequential esterase action |

| Amino Acid Ester | Valyl, Isoleucyl | Targeted uptake by amino acid transporters (e.g., PEPT1) | Hydrolysis by esterases |

This table presents hypothetical prodrug strategies based on established chemical principles.

These ester prodrugs are designed to be stable until they enter the body, where ubiquitous esterase enzymes hydrolyze the ester bond, releasing the active this compound at the desired site of action. This strategy can significantly improve the pharmacokinetic profile of the parent compound. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies (e.g., Photocatalytic Approaches)

The synthesis of highly substituted pyrroles remains an area of intense research, with a growing emphasis on developing more efficient and environmentally benign methods. While specific optimized synthesis routes for 5-carbamoyl-1H-pyrrole-2-carboxylic acid are not extensively documented, the broader field of pyrrole (B145914) synthesis offers several promising future directions.

One of the most exciting emerging areas is the use of photocatalysis. mdpi.com Visible-light-mediated photocatalysis, in particular, presents a green and powerful tool for achieving challenging chemical transformations under mild conditions. polimi.it These methods often rely on the generation of radical intermediates through single-electron transfer (SET) or energy transfer (EnT) pathways, enabling novel bond formations. mdpi.com Future research could focus on applying photocatalytic [3+2] cycloaddition reactions to construct the pyrrole ring with the desired carbamoyl (B1232498) and carboxylic acid functionalities. uctm.edu Such approaches could offer advantages over traditional methods by avoiding harsh reagents and high temperatures.

Identification of Undiscovered Biological Targets and Mechanisms

The pyrrole scaffold is a well-established pharmacophore present in numerous biologically active compounds. nih.gov Specifically, the pyrrole-2-carboxamide moiety is a core skeleton in molecules with a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. scilit.com

Future research should aim to identify the specific biological targets of this compound and its derivatives. Given the structural similarities to other bioactive pyrrole-2-carboxamides, potential targets could include enzymes like DNA gyrase or protein kinases. scilit.com For instance, certain pyrrole-2-carboxamide derivatives have been designed as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for developing new treatments for drug-resistant tuberculosis. scilit.comnih.govacs.org High-throughput screening and target-based assays could be employed to elucidate the mechanism of action and identify novel therapeutic applications. A review of pyrrole-based compounds has identified around seventy different biological targets, indicating the vast potential for this class of molecules in drug design. nih.gov

Integration with Multi-Omics Technologies for Systems-Level Understanding

To gain a holistic view of the biological effects of this compound, future research should integrate multi-omics technologies. nih.gov This approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive picture of the molecular changes induced by the compound within a biological system.

By analyzing how the compound affects gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics), researchers can uncover its mechanism of action, identify biomarkers for its activity, and predict potential off-target effects. Single-cell multi-omics analysis, in particular, can reveal cell-to-cell variations in response to the compound, offering deeper insights into complex biological systems. This systems-level understanding is crucial for accelerating the drug discovery and development process, from target identification to preclinical evaluation.

Development of Sustainable Synthesis Routes and Green Chemistry Principles

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on this compound should prioritize the development of sustainable synthesis routes.

One promising approach involves the use of bio-based feedstocks. Research has shown that this compound can be formed as a byproduct during the conversion of galactaric acid, a derivative of galactose, into other pyrrole compounds. uctm.edu Optimizing this reaction could provide a renewable route to the target molecule. Other green methodologies applicable to pyrrole synthesis include solvent-free reactions, the use of biodegradable catalysts, and reactions in aqueous media. For example, the classic Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, is inherently green as it only produces water as a byproduct. scilit.com

| Green Chemistry Approach | Potential Application to Pyrrole Synthesis |

| Use of Renewable Feedstocks | Synthesis from biomass-derived precursors like galactaric acid. uctm.edu |

| Photocatalysis | Visible-light-driven reactions under mild, ambient conditions. polimi.it |

| Solvent-Free Reactions | Performing reactions neat to reduce solvent waste. |

| Aqueous Media | Using water as a safe and environmentally benign solvent. |

Addressing Research Gaps and Challenges in Pyrrole-Carboxylic Acid Research

Despite the broad interest in pyrrole derivatives, significant research gaps and challenges remain. For this compound specifically, there is a notable lack of comprehensive studies on its synthesis, characterization, and biological activity. Much of the available information is on related analogues rather than the compound itself.

Key challenges to be addressed include:

Selective Synthesis: Developing high-yield, regioselective synthetic methods to produce this compound without the formation of significant byproducts like 1H-pyrrole-2,5-dicarboxylic acid or 1H-pyrrole-2-carboxylic acid. uctm.edu

Physicochemical Characterization: A thorough analysis of its solid-state properties, solubility, and stability is required for any potential application.

Comprehensive Biological Profiling: Moving beyond preliminary screenings to in-depth mechanistic studies to understand its mode of action and therapeutic potential.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity, which is crucial for lead optimization in drug discovery. scilit.com

Addressing these gaps through focused research will be essential to unlock the full potential of this compound and the broader class of pyrrole-carboxylic acid derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-carbamoyl-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

- The compound is synthesized via acid hydrolysis of intermediates like ethyl 5-carbamoyl-1H-indole-2-carboxylate (). Key steps include:

- Acidification to pH 3 after hydrolysis to precipitate the product.

- Purification via ethanol extraction and column chromatography to isolate this compound (18% yield) .

- Optimization involves monitoring reaction progress via ¹H-NMR (e.g., in DMSO-d₆) and adjusting reaction time/temperature to minimize byproducts like pyrrole monoamide salts .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- ¹H-NMR (DMSO-d₆): Peaks at δ 12.7 (broad, COOH), δ 12.2 (NH), and δ 6.74 (pyrrole protons) confirm structure .

- FT-IR (KBr): Absorptions at 1670 cm⁻¹ (C=O stretch) and 1552 cm⁻¹ (amide N–H bend) validate functional groups .

- LC-MS/ESI-MS: Base peak at m/z 154 [M–H]⁻ ensures molecular weight confirmation .

Advanced Research Questions

Q. How can density functional theory (DFT) or other computational methods predict electronic properties or reaction mechanisms?

- DFT methods (e.g., Becke’s hybrid functionals) model electron density distribution, aiding in understanding reactivity at the carbamoyl and carboxylic acid groups .

- Correlation-energy functionals (e.g., Colle-Salvetti) analyze non-covalent interactions, such as hydrogen bonding in crystal packing .

- Methodological Note: Combine B3LYP/6-31G(d) calculations with experimental IR/NMR data to validate tautomeric forms .

Q. How should researchers resolve contradictions in spectral data or synthetic yields across studies?

- Example Scenario: Discrepancies in ¹H-NMR shifts may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Cross-validate with ¹³C-NMR and variable-temperature NMR .

- Yield Optimization: Low yields (e.g., 18% in ) may result from competing side reactions. Use kinetic studies (e.g., reaction monitoring via HPLC) to identify bottlenecks .

Q. What are the potential biological or pharmaceutical applications of this compound?

- Pyrrole-carboxylic acid derivatives are intermediates in drug development. For example:

- Analogues like 3-methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid are used in kinase inhibitors ().

- The carbamoyl group may enhance binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding .

Q. What strategies are recommended for studying its stability under varying pH or temperature conditions?

- Conduct accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring to track degradation.

- Acidic/basic conditions may hydrolyze the carbamoyl group; use ¹H-NMR to identify degradation products like pyrrole-2-carboxylic acid .

Q. How can reaction mechanisms involving this compound be elucidated?

- Isotopic Labeling: Use ¹³C-labeled starting materials to trace carbamoyl group incorporation.

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.